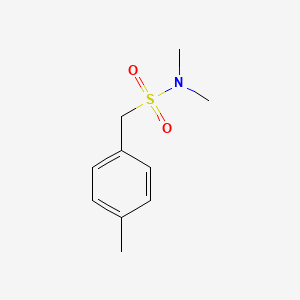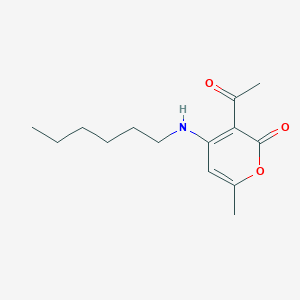![molecular formula C18H19NO5 B4744357 2-methoxyethyl 4-[(phenoxyacetyl)amino]benzoate](/img/structure/B4744357.png)
2-methoxyethyl 4-[(phenoxyacetyl)amino]benzoate
Overview
Description
2-Methoxyethyl 4-[(phenoxyacetyl)amino]benzoate is a chemical compound with the molecular formula C18H19NO5 and a molecular weight of 329.356 g/mol . This compound is known for its unique structure, which includes a benzoate ester linked to a phenoxyacetyl group through an amide bond. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyethyl 4-[(phenoxyacetyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with phenoxyacetyl chloride to form the intermediate 4-[(phenoxyacetyl)amino]benzoic acid. This intermediate is then esterified with 2-methoxyethanol under acidic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification and amide formation reactions. These processes are typically carried out in controlled environments to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 4-[(phenoxyacetyl)amino]benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 4-[(phenoxyacetyl)amino]benzoic acid and 2-methoxyethanol.
Oxidation: Corresponding aldehydes or carboxylic acids.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-Methoxyethyl 4-[(phenoxyacetyl)amino]benzoate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxyethyl 4-[(phenoxyacetyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethyl 4-[(4-methoxyphenoxy)acetyl]amino]benzoate: Similar structure with an additional methoxy group on the phenoxy ring.
2-Methoxyethyl 4-[(4-methylphenoxy)acetyl]amino]benzoate: Similar structure with a methyl group on the phenoxy ring.
2-Methoxyethyl 4-[(2,4-dichlorophenoxy)acetyl]amino]benzoate: Similar structure with dichloro substitution on the phenoxy ring.
Uniqueness
2-Methoxyethyl 4-[(phenoxyacetyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyethyl ester and phenoxyacetyl amide functionalities make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-methoxyethyl 4-[(2-phenoxyacetyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-22-11-12-23-18(21)14-7-9-15(10-8-14)19-17(20)13-24-16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAFXJCBRFAXFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[2,5-DIMETHYL-7-(TRIFLUOROMETHYL)-6,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL]CARBONYL}-N~3~,N~3~-DIETHYL-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4744279.png)
![3-ETHYL-1-(4-METHYLPHENYL)-3-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA](/img/structure/B4744283.png)


![2-(1,3-benzodioxol-5-yl)-3-[5-(2-bromo-4-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B4744318.png)
![CYCLOPROPYL{4-[(4-ETHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE](/img/structure/B4744321.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B4744330.png)
![2-[(4-amino-5-fluoro-2-pyrimidinyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4744333.png)
![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2-methylpropanamide](/img/structure/B4744349.png)
![6-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-2-(2-thienyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4744360.png)
![ethyl 4-[7-(3,4-dimethoxybenzylidene)-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate](/img/structure/B4744368.png)
![propyl {[3-(aminocarbonyl)-4-methyl-6-oxo-1,6-dihydro-2-pyridinyl]thio}acetate](/img/structure/B4744380.png)
![N-[1-(1-adamantyl)propyl]tetrahydro-2-furancarboxamide](/img/structure/B4744385.png)
![2-(2-chloro-N-methylsulfonylanilino)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B4744391.png)
